REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[C:7](N1C=CN=C1)(N1C=CN=C1)=[O:8].CN(C1C=CC=CN=1)C.[CH:28]1([NH:33][CH:34]2[CH2:38][CH2:37][CH2:36][CH2:35]2)[CH2:32][CH2:31][CH2:30][CH2:29]1>ClCCl.C(OCC)(=O)C>[CH:34]1([N:33]([CH:28]2[CH2:29][CH2:30][CH2:31][CH2:32]2)[C:7]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)=[O:8])[CH2:35][CH2:36][CH2:37][CH2:38]1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)NC1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed successively with 10% sodiumhydrogensulphate (3 mL), water (3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chlomatography (eluant 7 ethyl acetate:3 heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)N(C(=O)NC=1SC=CN1)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |